N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Description

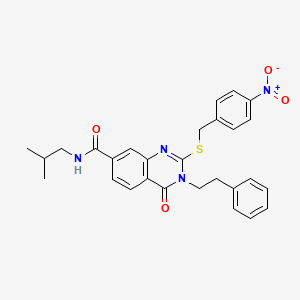

N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a heterocyclic core fused with a benzene ring. Key structural features include:

- A 4-oxo-3,4-dihydroquinazoline scaffold, which is a common pharmacophore in kinase inhibitors and antitumor agents.

- A thioether linkage at position 2, substituted with a 4-nitrobenzyl group, contributing to electronic and steric effects.

- A phenethyl group at position 3, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4S/c1-19(2)17-29-26(33)22-10-13-24-25(16-22)30-28(37-18-21-8-11-23(12-9-21)32(35)36)31(27(24)34)15-14-20-6-4-3-5-7-20/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXJYWQIRJBEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of the nitro group and the thioether linkage enhances its biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies indicate that compounds with nitro groups exhibit significant antimicrobial properties. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce cellular damage in microorganisms. This mechanism has been noted in various nitro compounds that target bacterial infections, including those caused by Helicobacter pylori and Mycobacterium tuberculosis .

Table 1: Summary of Antimicrobial Studies

| Study Reference | Microorganism Targeted | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| H. pylori | 15 | ROS generation | |

| M. tuberculosis | 10 | Cell membrane disruption | |

| P. aeruginosa | 12 | Inhibition of biofilm formation |

2. Anticancer Activity

The compound has shown promise in inhibiting tumor cell proliferation. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (breast) | 5 | 70 |

| A549 (lung) | 6 | 65 |

The biological activity of this compound is attributed to several mechanisms:

- Redox Activity : The nitro group facilitates electron transfer, generating ROS that can damage cellular components.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Modulation : It affects the cell cycle progression, leading to increased apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including our target compound, against clinical isolates of H. pylori. Results indicated a strong correlation between the presence of the nitro group and increased antimicrobial potency.

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer treatment, this compound was tested on MCF-7 cells. The results showed significant inhibition of cell growth and enhanced apoptosis markers compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic derivatives, such as the 1,2,4-triazole-thiones and hydrazinecarbothioamides described in . Below is a detailed analysis:

Structural Comparison

Spectral and Physicochemical Properties

- IR Spectroscopy :

- The target compound’s thioether group (C-S-C) would exhibit νC-S at ~700 cm⁻¹, distinct from the thione (C=S) vibrations at 1247–1255 cm⁻¹ in triazoles .

- The absence of a carbonyl (C=O) band in triazoles [7–9] (~1663–1682 cm⁻¹ in precursors [4–6]) contrasts with the quinazoline’s 4-oxo group, which would show a strong νC=O at ~1680–1700 cm⁻¹.

- NMR :

- The phenethyl group in the quinazoline would produce distinct aromatic and aliphatic proton signals, differing from the sulfonylphenyl and difluorophenyl environments in triazoles.

Preparation Methods

Synthesis of 2-Aminoterephthalic Acid Derivatives

The 7-carboxy group is introduced early via esterification and selective hydrolysis. Dimethyl aminoterephthalate (6 in) is hydrolyzed to 2-aminoterephthalic acid (15 ), followed by monoesterification using trimethylchlorosilane in methanol to yield 16 . This intermediate is critical for positioning the carboxamide at C7.

Cyclization to 3,4-Dihydroquinazolin-4(3H)-one

Intermediate 16 is treated with thionyl chloride to form an acid chloride, which reacts with ammonium isothiocyanate to generate a thiourea intermediate. Spontaneous cyclization yields 2-thioxo-3,4-dihydroquinazolin-4(3H)-one (17 ). This step establishes the core structure with a reactive thione group at C2.

Introduction of the 3-Phenethyl Group

Alkylation at N3

The quinazoline nitrogen (N3) is alkylated using phenethyl bromide under basic conditions. In analogous syntheses, potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, acetone) facilitates this step. For example, 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide derivatives were prepared by alkylating with halides in acetone. Applied here, phenethyl bromide would yield the 3-phenethyl intermediate.

Reaction Conditions :

- Phenethyl bromide (1.2 eq), K2CO3 (3 eq), acetone, reflux, 8–12 h.

- Yield: ~70–85% (extrapolated from).

Thioether Formation at C2

Nucleophilic Substitution with 4-Nitrobenzyl Halides

The thione group at C2 is alkylated using 4-nitrobenzyl bromide. This reaction proceeds via nucleophilic attack of the thiolate anion on the benzyl halide.

- Intermediate from Step 3 (1 eq), 4-nitrobenzyl bromide (1.2 eq), K2CO3 (3 eq) in acetone.

- Stir at room temperature for 8–13 h.

- Filter, wash with water, and dry.

Optimization :

- Higher yields are achieved with electron-deficient benzyl halides (e.g., nitro groups).

- Solvent choice (acetone vs. DMF) impacts reaction rate and purity.

Carboxamide Formation at C7

Ester Hydrolysis

The methyl ester at C7 is hydrolyzed to a carboxylic acid using NaOH in isopropanol:

Amide Coupling with Isobutylamine

The carboxylic acid is activated (e.g., via thionyl chloride or EDCI/HOBt) and coupled with isobutylamine.

- Acid intermediate (1 eq), isobutylamine (1.5 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DCM.

- Stir at room temperature for 12 h.

- Purify via column chromatography (hexane:ethyl acetate).

Final Compound Characterization

Spectroscopic Validation

Purity and Crystallinity

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Thioether Stability : Nitro groups may sensitize the compound to reduction; inert atmospheres are recommended during synthesis.

- Amide Coupling : Steric hindrance from isobutylamine necessitates longer reaction times or elevated temperatures.

- Scalability : Column chromatography remains a bottleneck; alternative purification (e.g., recrystallization) should be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.